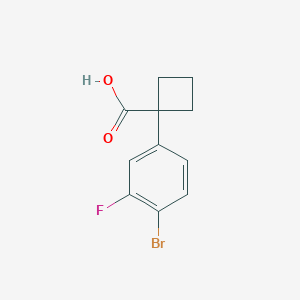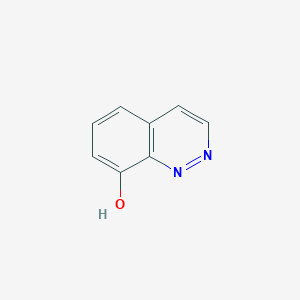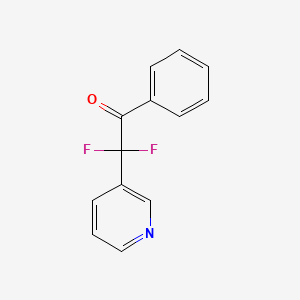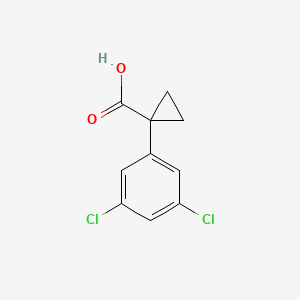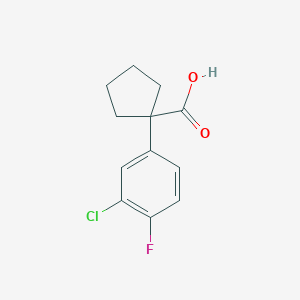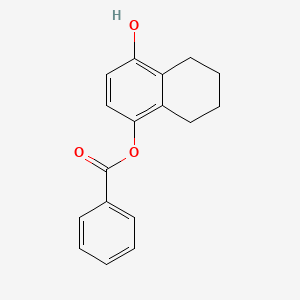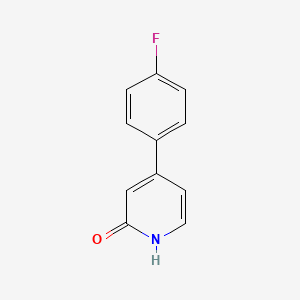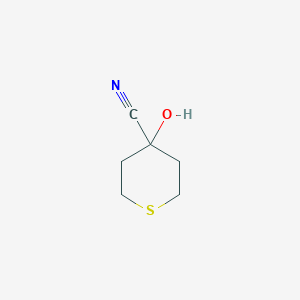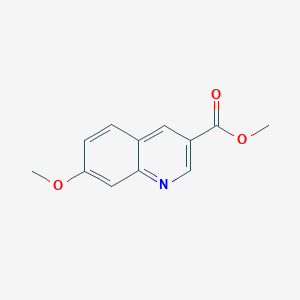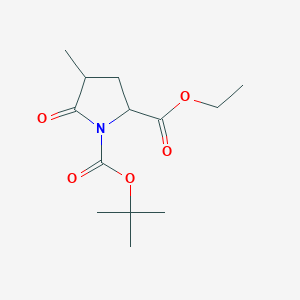
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups, along with two carboxylate groups
Preparation Methods
The synthesis of 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and tert-butylamine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with tert-butylamine to form the pyrrolidine ring.
Oxidation: The final step includes the oxidation of the pyrrolidine ring to introduce the oxo group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced with other functional groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Similar structure but lacks the ethyl group.
1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but lacks the methyl group.
1-Tert-butyl 2-ethyl 4-methyl-5-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but has a hydroxyl group instead of an oxo group
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
WZKJJCVPZFSEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


